molecular formula C12H16LiN3O4 B2638022 Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2375273-68-8

Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Numéro de catalogue: B2638022
Numéro CAS: 2375273-68-8
Poids moléculaire: 273.22
Clé InChI: QRLCILXATOIQMA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H16LiN3O4 and its molecular weight is 273.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of interest in pharmacology due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridine framework. The following table summarizes key structural information:

PropertyValue
Molecular FormulaC13H18N4O3
SMILESCC(C(=O)O)N1C(=NNC1=CC)C(=O)O
InChI KeyOIPIELUKBZODKD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the triazolo-pyridine core and introduce the necessary functional groups. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance:

  • A549 (Lung Cancer) : IC50 values indicate significant inhibition of cell growth.
  • MCF-7 (Breast Cancer) : Demonstrated effective antiproliferative activity.
  • HeLa (Cervical Cancer) : Showed promising results in reducing cell viability.

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation.

The mechanism of action appears to involve the inhibition of specific kinases such as c-Met and VEGFR-2. Studies have shown that the compound can induce apoptosis in cancer cells through the following pathways:

  • Inhibition of Cell Cycle Progression : The compound has been observed to arrest cells in the G0/G1 phase.
  • Induction of Apoptosis : Evidence from Western blot analyses indicates activation of apoptotic markers.

Study 1: In Vitro Evaluation

A recent study evaluated lithium triazolo derivatives against several cancer cell lines. The results showed that the compound exhibited significant antiproliferative activity with IC50 values ranging from 0.98 µM to 1.28 µM across different cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Kinase Inhibition Assays

In another investigation focusing on kinase inhibition, lithium triazolo derivatives displayed potent activity against c-Met and VEGFR-2 kinases with IC50 values reported as low as 26 nM for c-Met . This suggests a strong potential for these compounds in targeted cancer therapies.

Toxicity and Safety Profile

The hemolytic toxicity of lithium triazolo derivatives has been assessed using sheep red blood cells. The results indicated low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Propriétés

IUPAC Name

lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)7-4-5-8-13-14-9(10(16)17)15(8)6-7;/h7H,4-6H2,1-3H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCILXATOIQMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)C1CCC2=NN=C(N2C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16LiN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.